4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,8-DIMETHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 4-(5,8-DIMETHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves multiple steps. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrazolo[3,4-d][1,3]thiazinone moiety. The reaction conditions typically involve the use of solvents like N,N-dimethylformamide and catalysts such as lithium hydride .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(5,8-DIMETHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and enzyme inhibitor.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and antibacterial activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial activity .
Comparison with Similar Compounds
Similar compounds include other derivatives of 2,3-dihydro-1,4-benzodioxin and pyrazolo[3,4-d][1,3]thiazinone. These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical and biological properties. For example, N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide have been studied for their antibacterial and enzyme inhibitory activities .
Properties
Molecular Formula |
C19H23N3O5S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C19H23N3O5S/c1-9(2)22-18-13(19(23)21-22)17(28-10(3)20-18)11-8-12(24-4)15-16(14(11)25-5)27-7-6-26-15/h8-9,17H,6-7H2,1-5H3,(H,21,23) |
InChI Key |
GISKLDRQHTXVSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=C4C(=C3OC)OCCO4)OC)C(=O)NN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.